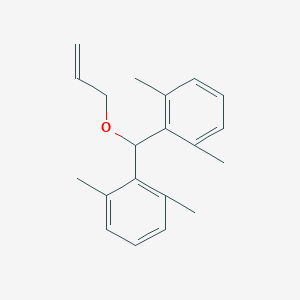
2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is an organic compound with the molecular formula C20H24O It is characterized by the presence of two 1,3-dimethylbenzene groups connected by an allyloxy methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) typically involves the reaction of 1,3-dimethylbenzene with an allyloxy methylene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The allyloxy methylene bridge and the aromatic rings can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) exerts its effects depends on its interaction with molecular targets. The allyloxy methylene bridge and the aromatic rings can interact with various enzymes and receptors, influencing biochemical pathways. The exact mechanism of action may vary based on the specific application and the derivatives being studied.
類似化合物との比較
- 2,2’-((Methyloxy)methylene)bis(1,3-dimethylbenzene)
- 2,2’-((Ethoxy)methylene)bis(1,3-dimethylbenzene)
- 2,2’-((Propoxy)methylene)bis(1,3-dimethylbenzene)
Comparison: 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is unique due to the presence of the allyloxy group, which can impart different chemical and physical properties compared to its methyloxy, ethoxy, and propoxy analogs
生物活性
2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is an organic compound with the molecular formula C20H24O. It features two 1,3-dimethylbenzene groups connected by an allyloxy methylene bridge. This compound belongs to the class of diarylmethane derivatives and has garnered interest for its potential biological activities and therapeutic applications.
Chemical Structure
The structural formula of 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) can be represented as follows:
This structure indicates the presence of functional groups that may interact with various biological targets.
The biological activity of 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is hypothesized to arise from its interaction with specific enzymes and receptors. The allyloxy methylene bridge and the aromatic rings can influence various biochemical pathways. The precise mechanisms are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, similar to other diarylmethane derivatives known for their pharmacological properties.
- Receptor Modulation : It may act as a ligand for various receptors, affecting signaling pathways.
Research Findings
Recent studies have explored the biological implications of compounds related to 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene). For instance:
- Cholinesterase Inhibition : Compounds similar in structure have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy. The inhibitory activities were assessed through IC50 values, indicating a strong potential for therapeutic development .
- Anticancer Properties : Research has indicated that diarylmethane derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies on related compounds have demonstrated significant inhibition of cell proliferation in breast and glioblastoma cancer models .
Case Studies
- Inhibition of Cholinesterases :
| Compound | IC50 (AChE) μM | IC50 (BChE) μM |
|---|---|---|
| Compound 4h | 29.5 | 27.8 |
| SM3 | 23.1 | 14.7 |
- Cytotoxicity in Cancer Cells :
Comparison with Similar Compounds
When comparing 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) with similar diarylmethane derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2'-((Methyloxy)methylene)bis(1,3-dimethylbenzene) | Methyloxy group instead of allyloxy | Similar enzyme inhibition potential |
| 2,2'-((Ethoxy)methylene)bis(1,3-dimethylbenzene) | Ethoxy group | Potential for different receptor interactions |
| 2,2'-((Propoxy)methylene)bis(1,3-dimethylbenzene) | Propoxy group | Variability in pharmacological effects |
特性
IUPAC Name |
2-[(2,6-dimethylphenyl)-prop-2-enoxymethyl]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-6-13-21-20(18-14(2)9-7-10-15(18)3)19-16(4)11-8-12-17(19)5/h6-12,20H,1,13H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXIYBEIVFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














